2-Bromo-4-chloroanisole possesses a planar structure with the bromine and chlorine atoms oriented in the plane of the aromatic ring. The methoxy group (-OCH3) is also coplanar with the ring due to resonance effects. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) have been employed to characterize the structure and confirm the presence of the characteristic functional groups. [, , ]
2-Bromo-4-chloroanisole acts as an electron donor and forms charge transfer complexes with electron acceptors like iodine (I2) and iodine monochloride (ICl). [] Spectrophotometric studies have been conducted to investigate the formation and stability of these complexes in solvents like carbon tetrachloride and hexane. [] The steric hindrance posed by the bromine atom at the 2-position influences the complexation behavior. []
The second paper discusses bromocriptine, a sympatholytic D2-dopamine agonist used in the treatment of type 2 diabetes. Bromocriptine is believed to augment low hypothalamic dopamine levels and inhibit excessive sympathetic tone within the central nervous system. This results in a reduction of postmeal plasma glucose levels by suppressing hepatic glucose production. The drug does not increase insulin secretion or enhance insulin sensitivity in peripheral tissues but can reduce fasting and postmeal plasma free fatty acid and triglyceride levels. In a clinical study, bromocriptine also showed a reduction in cardiovascular complications in type 2 diabetic patients2.
While the papers provided do not discuss case studies related to 2-Bromo-4-chloroanisole, the information on bromoquine and bromocriptine suggests potential applications in the treatment of malaria and type 2 diabetes, respectively. The case of bromoquine demonstrates how bromine-containing compounds can be effective in targeting parasitic infections, while bromocriptine illustrates their use in managing chronic metabolic disorders. These examples could serve as a foundation for future case studies exploring the applications of 2-Bromo-4-chloroanisole in similar contexts.
The first paper discusses a bromo analog of chloroquine, a quinoline antimalarial drug, and its mode of action in vivo. The study reveals that the drug interferes with the crystallization process of heme within the Plasmodium parasite. The bromoquine caps the hemozoin crystals, preventing further growth and sabotaging the parasite's ability to detoxify heme. This results in the accumulation of toxic heme within the parasite, leading to its death. The study also found that bromoquine accumulates in the digestive vacuole of the parasite at concentrations significantly higher than in the surrounding culture medium, enhancing the drug's efficiency1.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: